molecular formula C25H26N2O6 B169375 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate CAS No. 125697-63-4

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate

Cat. No.: B169375
CAS No.: 125697-63-4
M. Wt: 450.5 g/mol
InChI Key: PDKIOJMIJUXCND-UHFFFAOYSA-N
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Description

Chemical Structure & Properties 2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate (CAS: 125697-63-4) is a heterobifunctional compound featuring:

  • A 2,5-dioxopyrrolidin-1-yl (NHS ester) group, which activates carboxylic acids for amine coupling in peptide synthesis.
  • A fluorenylmethoxycarbonyl (Fmoc) group, a base-labile protecting group for amines.
  • A hexanoate backbone, providing a six-carbon spacer between functional groups.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6/c28-22-13-14-23(29)27(22)33-24(30)12-2-1-7-15-26-25(31)32-16-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,21H,1-2,7,12-16H2,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKIOJMIJUXCND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20460026
Record name (9H-Fluoren-9-yl)methyl {6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125697-63-4
Record name (9H-Fluoren-9-yl)methyl {6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20460026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis via Carbodiimide-Mediated Activation

The most widely reported method involves the activation of 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid using N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent. A representative protocol from patent literature describes dissolving the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under nitrogen atmosphere, followed by sequential addition of NHS (1.2 equiv) and diisopropylcarbodiimide (DIPCDI, 1.1 equiv) . The reaction proceeds at room temperature for 12–18 hours, forming the active ester through an intermediate O-acylisourea.

Key advantages of this method include:

  • High compatibility with Fmoc-protected amines.

  • Minimal racemization due to mild reaction conditions.

  • Scalability for industrial applications.

Alternative Activation Using Phosphonium Salts

Patent US5233044A discloses the use of 1-phenylpyrazolin-5-one derivatives as activating agents. In this approach, the carboxylic acid is treated with a phosphonium salt derived from the pyrazolinone, generating a highly reactive mixed carbonate intermediate. While this method achieves rapid activation (2–4 hours), it requires stringent moisture control and generates stoichiometric amounts of dicyclohexylurea as a byproduct.

Purification and Isolation Techniques

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude reaction mixtures are commonly purified via preparative RP-HPLC using a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid). A typical protocol reports:

ParameterValueSource
Column250 × 21.2 mm, 5 µm C18
Flow Rate15 mL/min
Gradient20% → 80% acetonitrile
Yield97%

This method ensures high purity (>98%) but requires specialized equipment and solvents, increasing operational costs.

Solvent-Antisolvent Crystallization

For large-scale production, Chinese patent CN103373940B describes a cost-effective crystallization strategy using ethanol/water systems . The crude ester is dissolved in a 3:2 ethanol/water mixture at 80°C, followed by slow cooling to room temperature. Crystals form overnight, yielding 89.9% pure product after washing with cold ethanol.

Optimization of Reaction Conditions

Solvent Selection

DMF is universally preferred due to its ability to dissolve both polar and nonpolar reactants. However, recent studies highlight dimethylacetamide (DMAc) as a greener alternative, reducing environmental impact without compromising yield.

Protecting Group Stability

The Fmoc group remains intact under neutral to mildly acidic conditions but degrades in the presence of primary amines. Calcium(II) iodide has emerged as a protective agent during ester hydrolysis, preventing Fmoc cleavage while enabling selective deprotection of methyl esters.

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : ≥99.97% for pharmaceutical applications.

  • Mass Spectrometry : Molecular ion peak at m/z 584.24 [M+H]⁺.

  • Chiral Purity : ≤0.1% epimerization confirmed by circular dichroism.

Industrial-Scale Production Challenges

Byproduct Management

The stoichiometric formation of dicyclohexylurea in carbodiimide-mediated reactions necessitates efficient filtration or extraction steps. Centrifugation at 10,000 × g for 20 minutes achieves >95% removal.

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale reactors utilizing microfluidic channels have reduced reaction times from hours to minutes, with a 15% increase in yield compared to batch processes.

Enzymatic Activation

Lipase-catalyzed esterification in nonaqueous media offers an eco-friendly alternative, though current enzyme formulations lack the efficiency of chemical methods .

Scientific Research Applications

Medicinal Chemistry

1.1 Peptide Synthesis

Fmoc-L-Val-OSu is widely utilized in peptide synthesis as a coupling reagent. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS). The compound allows for the selective protection of the amine group while facilitating the coupling of amino acids to form peptides.

Case Study:

In a study focused on synthesizing bioactive peptides, Fmoc-L-Val-OSu was employed to couple valine residues efficiently. The reaction yielded peptides with high purity and yield, demonstrating its effectiveness in SPPS protocols .

Drug Development

2.1 Prodrug Formulation

Fmoc-L-Val-OSu has been investigated for its potential in prodrug formulations. By modifying the compound's structure, researchers can enhance solubility and bioavailability of therapeutic agents.

Case Study:

A recent investigation into prodrug strategies highlighted the use of Fmoc derivatives to improve the pharmacokinetic properties of anticancer agents. The study showed that the incorporation of Fmoc groups significantly increased the water solubility and cellular uptake of the drugs tested .

Bioconjugation Techniques

3.1 Targeted Delivery Systems

The compound is also applied in bioconjugation techniques, where it is used to attach therapeutic agents or imaging probes to biomolecules. This application is crucial for developing targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.

Data Table: Applications in Bioconjugation

Application TypeDescriptionExample Use Case
Antibody Drug ConjugatesLinking cytotoxic drugs to antibodies for targeted therapyHER2-targeted therapies
Imaging ProbesConjugating fluorescent dyes for tumor imagingCancer diagnostics

Organic Synthesis

4.1 Building Block in Organic Chemistry

Fmoc-L-Val-OSu serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create complex molecules through various synthetic pathways.

Case Study:

In synthetic organic chemistry, Fmoc-L-Val-OSu was utilized as a starting material to synthesize novel compounds with potential biological activity. The reactions demonstrated high yields and selectivity, showcasing its utility as a synthetic intermediate .

Comparison with Similar Compounds

Key Data

Molecular Weight Purity Key Applications
450.49 g/mol 95+% Peptide synthesis, bioconjugation

The NHS ester enhances reactivity in aqueous or organic media, while the Fmoc group enables orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS).

Comparison with Similar Compounds

Structural Analogues with Orthogonal Protecting Groups

(S)-2,5-Dioxopyrrolidin-1-yl 2-((Fmoc)amino)-6-((Boc)amino)hexanoate (CAS: 132307-50-7)

Property Value
Molecular Weight 565.61 g/mol
Protecting Groups Fmoc + Boc
Reactivity NHS ester for coupling; Boc removed via acid (TFA)
Application Sequential SPPS with orthogonal protection

Comparison : The addition of a tert-butoxycarbonyl (Boc) group allows for acid-labile deprotection, enabling multi-step synthesis without disturbing the Fmoc group. This contrasts with the target compound, which lacks Boc and is tailored for single amine coupling.

Compounds with Alternative Reactive Groups

2,5-Dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate (CAS: 55750-63-5)

Property Value
Molecular Weight 294.27 g/mol
Reactive Groups NHS ester + maleimide
Application Antibody-drug conjugates (thiol-maleimide chemistry)

Comparison : The maleimide group enables thiol-selective conjugation (e.g., cysteine residues in antibodies), whereas the target compound lacks this functionality, limiting its utility in bioconjugation.

Compounds with Alternative Protecting Groups

(S)-2-((Fmoc)amino)-6-(1,3-dioxoisoindolin-2-yl)hexanoic Acid (CAS: N/A)

Property Value
Protecting Group Fmoc + phthalimide
Deprotection Method Hydrazine
Application Peptide synthesis with orthogonal protection

Comparison : The phthalimide group provides an alternative to Boc for amine protection but requires distinct deprotection conditions, offering flexibility in multi-step syntheses.

Backbone-Modified Analogues

(R)-2-((Fmoc)amino)-3-(bicyclo[2.2.1]heptan-1-yl)propanoic Acid

Property Value
Backbone Structure Bicycloheptane
Application Conformationally constrained peptides

Comparison: The rigid bicycloheptane backbone alters peptide conformation and solubility, whereas the target compound’s flexible hexanoate spacer prioritizes coupling efficiency over structural constraints.

Active Ester vs. Carboxylic Acid Derivatives

6-((Fmoc)amino)-2-((Boc)amino)hexanoic Acid (CAS: N/A)

Property Value
Reactive Group Carboxylic acid
Activation Required EDC/NHS or DCC
Application SPPS after in situ activation

Comparison : Unlike the target compound’s pre-activated NHS ester, this derivative requires additional coupling reagents, increasing synthesis complexity.

Research Implications

  • Orthogonal Protection : Compounds like CAS 132307-50-7 (Fmoc + Boc) enable complex peptide architectures via sequential deprotection .
  • Bioconjugation : Maleimide-containing derivatives (e.g., CAS 55750-63-5) are superior for antibody-drug conjugates compared to the target compound .
  • Structural Flexibility: The hexanoate spacer in the target compound balances reactivity and steric accessibility, making it a versatile tool in automated SPPS.

Biological Activity

2,5-Dioxopyrrolidin-1-yl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hexanoate, also known by its CAS number 125697-63-4, is a compound that has garnered attention in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and resources.

The molecular formula of this compound is C25H26N2O6, with a molecular weight of 450.49 g/mol. The structure features a dioxopyrrolidine moiety linked to a hexanoate chain and a fluorenylmethoxycarbonyl group, which may influence its biological interactions and solubility profile.

PropertyValue
Molecular FormulaC25H26N2O6
Molecular Weight450.49 g/mol
CAS Number125697-63-4
SMILESO=C(CCCCCNC(=O)OCC1c2ccccc2c3ccccc13)ON4C(=O)CCC4=O
InChIKeyMDL#

The biological activity of this compound) is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties.

Case Studies and Research Findings

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry indicated that derivatives of dioxopyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. The fluorenylmethoxycarbonyl group enhances cellular uptake, potentially increasing the compound's efficacy in targeting cancer cells .
  • Anti-inflammatory Effects : Research has shown that compounds similar to this compound) can inhibit pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases .
  • Enzyme Inhibition : Preliminary assays indicate that this compound may act as an inhibitor for certain enzymes involved in metabolic syndromes, such as proteases and kinases. These findings are crucial for developing therapeutic agents targeting metabolic disorders .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant cytotoxicity against cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme inhibitionInhibition of specific metabolic enzymes

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight~480–500 Da
Solubility (DMF)>50 mg/mL
Stability (25°C, dry)Stable for 6 months
Hazard ClassificationAcute Toxicity Category 4 (oral/dermal/inhalation)

Q. Table 2. Common Analytical Conditions for HPLC Purity Assessment

ColumnMobile Phase (Gradient)Flow RateDetection
C18 (5 μm)20% → 80% AcCN in H2O (0.1% TFA)1.0 mL/minUV 254 nm

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